![molecular formula C26H43NO3 B8197088 N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide](/img/structure/B8197088.png)
N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide
Vue d'ensemble
Description
N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide is a useful research compound. Its molecular formula is C26H43NO3 and its molecular weight is 417.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Composite Membranes for CO2 Removal : A study highlights the potential of a related compound, N-(2-aminoethyl) trans-9-octadecenamide, for high CO2 selectivity in composite membranes. This could be beneficial for efficient CO2 removal in fuel cells (Dérue et al., 1997).
Neuroinflammation and Brain Damage : Oleamide, a derivative, shows anti-inflammatory effects by inhibiting NF-kappaB activation in LPS-stimulated BV2 microglia. This could reduce brain damage in neuroinflammation scenarios (Oh et al., 2010).
Fluorescent Probes : Derivatives of the compound can be used as fluorescent probes for detecting changes in temperature, solvent polarity, and acidity (Huang & Tam-Chang, 2010).
Motor Behavior Regulation : The compound and cannabinoid receptor agonists can enhance the effects of 5-HT2 receptor agonists on back muscle contractions in rats. This suggests a role in regulating motor behavior (Cheer et al., 1999).
Dopamine-like Activity : N-methyl derivatives of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines exhibit dopamine-like activity, with varying potencies based on the derivative (Jacob et al., 1981).
Sleep Induction : Inhibiting oleamide hydrolase, which can effectively induce sleep in the brain, could benefit sleep-deprived individuals (Patterson et al., 1996).
Anti-microbial Activity : Synthesized analogues of the compound show promising anti-microbial activity (Spoorthy et al., 2021).
Biosynthesis in Kidneys : Oleamide biosynthesis in rat kidneys may be mediated by cytochrome c, playing a role in sleep, thermoregulation, and antinociception (Driscoll et al., 2007).
Pharmaceutical Applications : Derivatives of the compound have potential uses in pharmaceutical formulations and nutraceuticals (Rakoff & Emken, 1983).
Polymer Solar Cells : PDPPNBr, used as an electron transport layer in polymer solar cells, improves power conversion efficiency, showcasing the versatile applications of derivatives of this compound (Hu et al., 2015).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBPLXNESPTPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




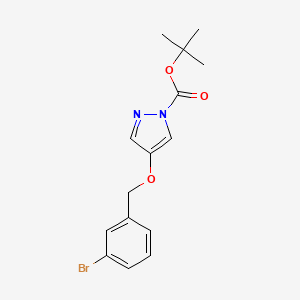
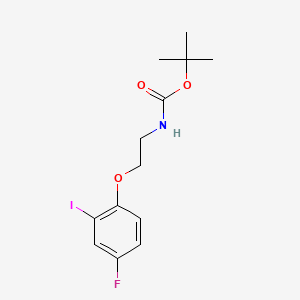
![4-(Cyclopentanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197045.png)
![4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197046.png)
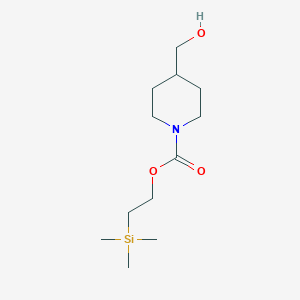
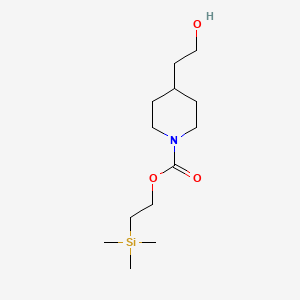
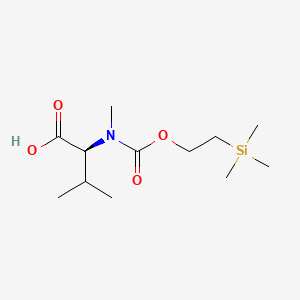

![1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)

![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)

![[(2R,3R,4S,5S)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,5S,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate](/img/structure/B8197103.png)